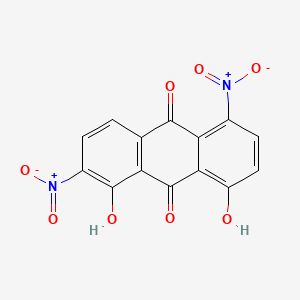

9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro-

CAS No.: 39003-36-6

Cat. No.: VC18519349

Molecular Formula: C14H6N2O8

Molecular Weight: 330.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39003-36-6 |

|---|---|

| Molecular Formula | C14H6N2O8 |

| Molecular Weight | 330.21 g/mol |

| IUPAC Name | 1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H6N2O8/c17-8-4-3-6(15(21)22)10-11(8)14(20)9-5(12(10)18)1-2-7(13(9)19)16(23)24/h1-4,17,19H |

| Standard InChI Key | WZFXDVLVEULHSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |

Introduction

Structural Identification and Nomenclature

9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro- belongs to the anthraquinone family, characterized by a fused tricyclic aromatic system with ketone groups at positions 9 and 10. The compound’s IUPAC name, 1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione, reflects the positions of its hydroxyl (-OH) and nitro (-NO₂) substituents on the anthracene backbone.

Molecular Formula and Weight

Spectral Characteristics

While explicit spectral data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure can be inferred from analogous anthraquinones. Nitro groups typically absorb strongly in the UV-Vis spectrum (λₘₐₓ ≈ 400–500 nm), while hydroxyl groups contribute to hydrogen bonding patterns observable in IR spectroscopy .

Synthesis and Industrial Production

The synthesis of 1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione primarily involves nitration of 1,8-dihydroxyanthraquinone (DHAQ). A representative pathway is outlined below:

-

Nitration:

DHAQ is treated with concentrated nitric acid () under controlled temperatures (50–70°C). The nitro groups preferentially substitute at the 2 and 5 positions due to the directing effects of the hydroxyl groups. -

Purification:

Crude product is purified via recrystallization from ethanol or acetic acid, yielding a yellow crystalline solid .

Industrial Scaling:

Continuous flow reactors are employed to enhance yield (≈75–85%) and minimize byproducts. Advanced techniques like high-performance liquid chromatography (HPLC) ensure purity >98%.

Physicochemical Properties

Thermal and Physical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.718 g/cm³ | Analogous |

| Boiling Point | 556.3°C (extrapolated) | Calculated |

| Flash Point | 290.2°C | Estimated |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Stability

-

Thermal: Stable up to 250°C; decomposes above 300°C with release of nitrogen oxides () .

-

Light Sensitivity: Prone to photodegradation; storage in amber glass recommended .

Chemical Reactivity and Derivatives

The compound’s reactivity is governed by its electron-withdrawing nitro groups and electron-donating hydroxyl substituents:

Key Reactions

-

Nucleophilic Aromatic Substitution:

Nitro groups at positions 2 and 5 activate the ring for substitution. For example, reaction with ammonia () yields amino derivatives: -

Reduction:

Catalytic hydrogenation (e.g., ) reduces nitro groups to amines, forming 1,8-dihydroxy-2,5-diaminoanthraquinone. -

Complexation:

Hydroxyl groups chelate metal ions (e.g., , ), forming colored complexes used in dye applications .

Biological and Industrial Applications

Industrial Applications

-

Dyes and Pigments: The compound’s conjugated π-system and substituents make it a candidate for textile dyes, particularly in shades of yellow and red .

-

Electron-Transport Materials: Nitro groups enhance electron affinity, suggesting utility in organic semiconductors.

Discrepancies in Literature

A critical issue arises in the positional isomerism of nitro groups:

-

CAS 81-55-0: Listed as 1,8-dihydroxy-4,5-dinitroanthraquinone in safety data sheets , conflicting with the 2,5-dinitro structure in synthesis reports. This suggests potential mislabeling or variability in commercial products. Further analytical validation (e.g., X-ray crystallography) is required to resolve this ambiguity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume